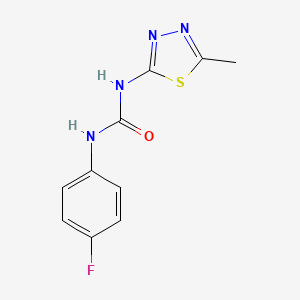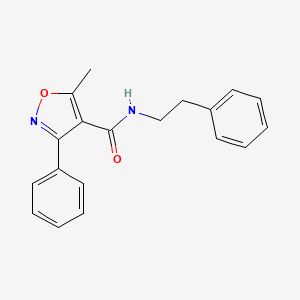![molecular formula C16H16O4S B5706333 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medicinal properties.
Mécanisme D'action
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone increases their levels in the brain, leading to feelings of euphoria, increased energy, and improved focus.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. Additionally, 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can cause psychological effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been used in laboratory experiments to study its effects on the brain and behavior. However, its use is limited due to its potential for abuse and dependence. Additionally, the effects of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can vary depending on the dose and route of administration, making it difficult to control for these variables in experiments.
Orientations Futures
Despite the potential medicinal properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, its use as a recreational drug has led to it being classified as a Schedule I controlled substance in the United States. However, research on 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone and other synthetic cathinones is ongoing, with a focus on understanding their mechanisms of action and potential therapeutic uses. In the future, it may be possible to develop safer and more effective drugs based on the structure and properties of 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone.
Méthodes De Synthèse
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a series of chemical reactions involving p-toluenesulfonyl chloride, 3-methoxyphenylacetic acid, and 4-methylphenylacetic acid. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential use in treating various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has a high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention. This suggests that 1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may be able to increase the levels of these neurotransmitters in the brain, leading to improvements in mood and attention.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-6-8-15(9-7-12)21(18,19)11-16(17)13-4-3-5-14(10-13)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLMAYRZVQHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)
![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)



![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)